ADH-503

概要

説明

科学的研究の応用

ADH-503 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

Biology: Employed in biological studies to understand its effects on cellular processes and immune responses.

Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties.

作用機序

ADH-503は、インテグリンCD11bに結合することで効果を発揮し、腫瘍関連マクロファージの極性化と腫瘍浸潤免疫抑制性骨髄細胞数の減少につながります 。この結合は、樹状細胞の応答を強化し、抗腫瘍T細胞免疫を改善します。 この化合物は、内皮上のICAM-1へのCD11b依存性細胞接着も増加させ、その後の血管外遊出を防ぎます .

類似の化合物との比較

類似の化合物

Leukadherin-1: This compoundと同様に、CD11b/CD18のアロステリック活性化剤ですが、薬物動態特性が異なります.

Zilucoplan: 補体成分5(C5)の強力な阻害剤であり、免疫媒介疾患の研究に使用されます.

BCX 1470塩酸塩: 抗炎症作用を有するセリンプロテアーゼ阻害剤.

独自性

This compoundは、CD11bの活性を特異的に標的とし、調節する能力により、免疫応答の顕著な改善と癌治療における潜在的な治療用途をもたらすため、独自性があります 。 経口活性とアロステリックな作用機序は、this compoundを他の類似の化合物からさらに区別しています .

準備方法

合成経路と反応条件

ADH-503は、(Z)-Leukadherin-1のコリン塩の形成を含む一連の化学反応によって合成されます。 合成経路は通常、(Z)-Leukadherin-1と塩化コリンを制御された条件下で反応させて目的の化合物を形成することを含みます 。反応条件には、コリン塩の形成を確実にするために特定の温度とpHを維持することが含まれます。

工業的生産方法

This compoundの工業的生産は、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行っています。 このプロセスには、結晶化やクロマトグラフィーなどの高度な精製技術を使用して、化合物を純粋な形で単離することが含まれます .

化学反応の分析

反応の種類

ADH-503は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: this compoundは還元されて還元誘導体を形成することができます。

置換: この化合物は、官能基が他の基と置換される置換反応を受けることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 反応は通常、目的の結果を得るために、制御された温度と圧力の条件下で行われます .

主要な生成物

これらの反応から生成される主要な生成物には、さらなる研究開発に使用できるthis compoundのさまざまな誘導体が含まれます .

科学研究の応用

This compoundは、次のものを含む幅広い科学研究の応用を持っています。

化学: その特性と反応性を調べるために、さまざまな化学反応で試薬として使用されます。

生物学: 細胞プロセスと免疫応答への影響を理解するために、生物学的調査で使用されます。

類似化合物との比較

Similar Compounds

Leukadherin-1: An allosteric activator of CD11b/CD18, similar to ADH-503, but with different pharmacokinetic properties.

Zilucoplan: A potent inhibitor of complement component 5 (C5), used in the study of immune-mediated diseases.

BCX 1470 hydrochloride: A serine protease inhibitor with anti-inflammatory activity.

Uniqueness

This compound is unique due to its ability to specifically target and modulate the activity of CD11b, leading to significant improvements in immune responses and potential therapeutic applications in cancer treatment . Its oral activity and allosteric mechanism of action further distinguish it from other similar compounds .

特性

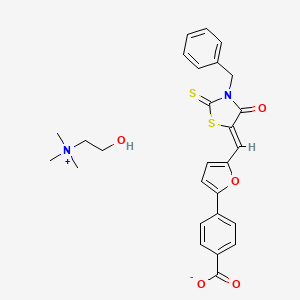

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDQYRMBCOOJR-JHMJKTBASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-74-6 | |

| Record name | ADH-503 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADH-503 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADH-503 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?

A1: this compound acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, this compound modulates the function of these cells within the tumor microenvironment (TME). Specifically, this compound has been shown to:

- Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with this compound adopt a phenotype that supports anti-tumor immunity. []

- Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []

- Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and this compound treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []

Q2: What are the preclinical findings regarding the combination of this compound with other cancer therapies?

A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:

- Synergy with chemotherapy and radiotherapy: this compound treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []

- Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining this compound with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]

- Improved anti-tumor T cell responses: Treatment with this compound in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []

Q3: What is the significance of developing a 3D tumor microenvironment model for studying this compound?

A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)